![molecular formula C15H21NO2 B11862211 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine CAS No. 1023-99-0](/img/structure/B11862211.png)
2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1,4-Dioxaspiro[45]decan-6-yl)ethyl)pyridine is a complex organic compound characterized by a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine typically involves multiple steps. One common method starts with the formation of 1,4-dioxaspiro[4.5]decane from 2-acetylcyclohexanone via ethylene ketal formation, followed by hydrazone formation and iodination . The iodinated intermediate is then subjected to aminocarbonylation in the presence of a palladium-phosphine precatalyst to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium-phosphine complexes for aminocarbonylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds share a similar spirocyclic structure and are synthesized via similar routes.
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds also feature a spirocyclic structure but differ in their functional groups and applications.
Uniqueness
2-(2-(1,4-Dioxaspiro[4
Eigenschaften
CAS-Nummer |
1023-99-0 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
2-[2-(1,4-dioxaspiro[4.5]decan-6-yl)ethyl]pyridine |
InChI |
InChI=1S/C15H21NO2/c1-3-9-15(17-11-12-18-15)13(5-1)7-8-14-6-2-4-10-16-14/h2,4,6,10,13H,1,3,5,7-9,11-12H2 |
InChI-Schlüssel |
HUHZMHBFEVJWJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(C1)CCC3=CC=CC=N3)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)
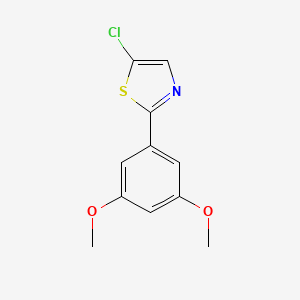
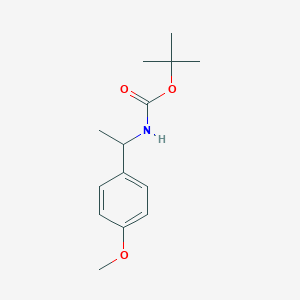
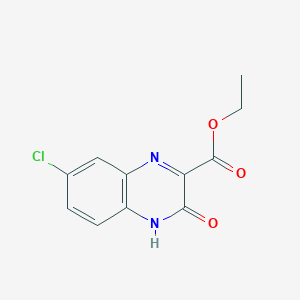


![4-[(3-Propylimidazol-4-yl)methylsulfanyl]aniline](/img/structure/B11862163.png)
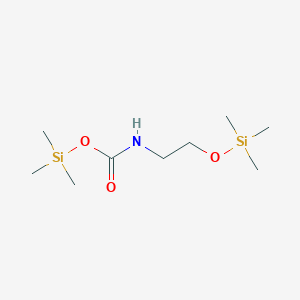
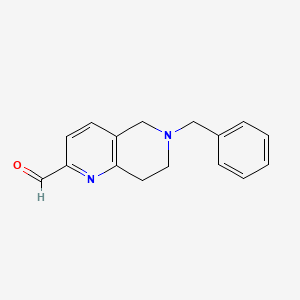
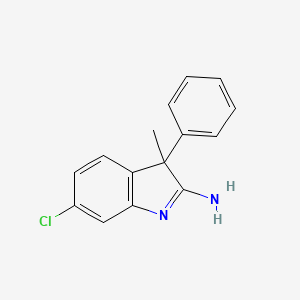


![8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11862201.png)

